4-Bromo-2-isocyanato-1-methylbenzene
Overview
Description
4-Bromo-2-isocyanato-1-methylbenzene is a useful research compound. Its molecular formula is C8H6BrNO and its molecular weight is 212.046. The purity is usually 95%.
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Scientific Research Applications
Thermochemistry of Halogen-Substituted Methylbenzenes
Research on halogen-substituted methylbenzenes, including compounds like 4-Bromo-2-isocyanato-1-methylbenzene, has focused on their thermochemical properties. Studies involve experimental vapor pressures, vaporization, fusion, and sublimation enthalpies, with calculations using quantum-chemical methods. Group-additivity procedures estimate vaporization enthalpies and enthalpies of formation (Verevkin et al., 2015).
Liquid-phase Oxidation of Methylbenzenes
The liquid-phase oxidation of methylbenzenes, such as this compound, has been catalyzed using a cobalt-copper-bromide system in acetic acid. This process yields benzyl acetates and benzaldehydes with high selectivity. The research examines various reaction sites and conditions, demonstrating the versatility of these compounds in chemical synthesis (Okada & Kamiya, 1981).
Sonication in Phase-transfer Catalysis
Sonication has been applied to enhance the reaction rate in the synthesis of di-p-tolylsulfane from 4-bromo-1-methylbenzene with sodium sulfide. This method uses a multi-site phase-transfer catalyst (MPTC) and demonstrates the impact of various operating conditions, like agitation speed and temperature, on the reaction's efficiency. Such insights are crucial for optimizing the use of halogen-substituted methylbenzenes in industrial processes (Abimannan, Selvaraj & Rajendran, 2015).
Antioxidant Interaction Studies
The compound 4-bromo-1-isothiocyanato-2-methylbenzene, closely related to this compound, has been investigated for its antioxidant activity, particularly in the context of cancer treatment. This study incorporates computational investigations and docking simulations to understand the compound's interactions and potential in pharmaceutical applications (Richa et al., 2020).
Synthesis of Aziridines
The synthesis of N-(1R,2S)-2-(bromo-3-oxo-1,3-diphenylpropyl)-4-methylbenzene sulfonamide, involving compounds like this compound, has been demonstrated using a three-component reaction. This research offers insights into the creation of complex organic molecules, highlighting the significance of halogen-substituted methylbenzenes in synthetic chemistry (Basha & Anwar, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that brominated compounds often target benzylic positions in organic molecules .
Mode of Action
4-Bromo-2-isocyanato-1-methylbenzene: likely interacts with its targets through electrophilic aromatic substitution . In this process, the electrophile (the bromine atom in this case) forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that brominated compounds can influence various biochemical pathways depending on their specific targets .
Result of Action
The compound’s interaction with its targets could lead to various molecular and cellular changes depending on the specific targets and pathways involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
4-bromo-2-isocyanato-1-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNWDXOGBBIMGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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